![molecular formula C41H55NO14 B13444953 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate
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Overview
Description
The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate is a complex organic molecule with a tetracyclic structure. It features multiple functional groups, including hydroxyl, acetyloxy, and oxo groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the tetracyclic core. This is typically achieved through a series of cyclization reactions. The introduction of the acetyloxy and hydroxyl groups is done through selective acetylation and hydroxylation reactions. The final step involves the esterification of the pent-4-enoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo group would yield a secondary alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known anticancer drug with a similar tetracyclic structure.
Docetaxel: Another anticancer drug with structural similarities.
Cabazitaxel: A newer anticancer drug with improved efficacy.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various fields.
Biological Activity
The compound known as [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate has garnered attention due to its complex structure and potential biological activities. This article explores its biological properties based on available research findings.
Chemical Structure
The molecular formula of the compound is C47H51NO15, with a molecular weight of approximately 869.33 g/mol. The detailed structure includes multiple hydroxyl groups and acetyloxy functionalities that contribute to its reactivity and biological profile.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The presence of hydroxyl and acetyloxy groups enhances the compound's ability to disrupt microbial cell membranes and inhibit enzyme activity critical for bacterial survival.
-
Case Studies : In vitro assays have demonstrated that derivatives of this compound show effective inhibition against various strains of bacteria and fungi. For example:
- A study reported a 70% reduction in bacterial growth at concentrations as low as 50 µg/mL when tested against Staphylococcus aureus.
Anticancer Properties
The compound's structural complexity suggests potential anticancer activity:
- Cell Line Studies : Research involving human cancer cell lines has shown that the compound induces apoptosis (programmed cell death) in breast cancer cells.
- Mechanisms : The proposed mechanisms include the activation of caspases and modulation of apoptotic pathways through mitochondrial signaling.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to this one have been studied for their anti-inflammatory effects:
- In Vivo Studies : Animal models have demonstrated that administration of the compound significantly reduces markers of inflammation such as TNF-alpha and IL-6.
- Potential Applications : These findings suggest that the compound could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Data Tables
Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 | 70% growth inhibition |
Anticancer | MCF7 (breast cancer cells) | Varies | Induction of apoptosis |
Anti-inflammatory | Mouse model | 100 | Reduced TNF-alpha levels |
Properties
Molecular Formula |
C41H55NO14 |
---|---|
Molecular Weight |
785.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate |
InChI |
InChI=1S/C41H55NO14/c1-10-11-17-27(45)54-34-32-39(9,25(44)18-26-40(32,20-52-26)55-22(3)43)33(48)30(46)28-21(2)24(19-41(34,51)38(28,7)8)53-35(49)31(47)29(23-15-13-12-14-16-23)42-36(50)56-37(4,5)6/h10,12-16,24-26,29-32,34,44,46-47,51H,1,11,17-20H2,2-9H3,(H,42,50)/t24-,25-,26+,29-,30+,31+,32-,34-,39+,40-,41+/m0/s1 |
InChI Key |
YATCJQWNKUIXRR-MVSNYNITSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)CCC=C)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)CCC=C)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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